Home > Products > Screening Compounds P122688 > N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide
N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide - 955975-39-0

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide

Catalog Number: EVT-2870842
CAS Number: 955975-39-0
Molecular Formula: C12H10F6N4O4S2
Molecular Weight: 452.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[Ir(C^N)2(N^N)]+ Emitters with Sulfonyl-substituted Cyclometallating Ligands

Compound Description: This research investigates a series of cationic bis-cyclometallated iridium(III) complexes with the general formula [Ir(C^N)2(N^N)]+. The study focuses on tuning the emission color of these complexes by incorporating electron-withdrawing sulfone substituents into the phenyl ring of the cyclometallating C^N ligands. The researchers synthesized complexes using 2-(4-methylsulfonylphenyl)pyridine (H1), 2-(3-methylsulfonylphenyl)pyridine (H2), 2-(1H-pyrazol-1-yl)pyridine (pzpy), and 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (dmpzpy) as ligands. These complexes demonstrated green or blue emission depending on the methylsulfonyl group's position, with potential applications in light-emitting electrochemical cells (LECs) due to their high photoluminescence quantum yields. []

Relevance: These iridium complexes share structural similarities with N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide, particularly the presence of both pyridine and pyrazole rings. The study's focus on incorporating sulfonyl substituents to modify the electronic properties of the complexes highlights the importance of these groups, which are also present in the target compound. This suggests a potential avenue for investigating the impact of sulfonyl group positioning on the properties of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide. []

N-{4-[3,5-bis(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide (BTP2)

Compound Description: BTP2 is a known inhibitor of the Orai1 store-operated calcium (Ca2+) channel. This research investigated its potential as a treatment for Pulmonary Arterial Hypertension (PAH). The study found that BTP2 effectively reduced store-operated Ca2+ entry, attenuated aberrant cellular processes in pulmonary artery smooth muscle cells, and protected against PH in experimental rat models. These findings suggest that BTP2 could be considered a therapeutic target for PAH. []

Relevance: BTP2 shares a significant structural similarity with N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide. Both compounds possess the core 3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl moiety, differing primarily in the aromatic ring linked to the pyrazole and the subsequent substituents. This close structural relationship suggests that N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide may also exhibit inhibitory activity against Orai1 or related biological targets. Further investigation into the target compound's biological activity, particularly concerning Ca2+ channels, could be warranted. []

Succinyl-bis[5-trifluoro(chloro)methyl-1H-pyrazoles]

Compound Description: This research focuses on the synthesis of a series of symmetrical and non-symmetrical succinyl spacer bis-(3,5-substituted 2-pyrazolines and 1H-pyrazoles), including 1,4-bis[5-(trifluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]butane-1,4-diones and 1-[5-(trifluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-(trichloromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]butane-1,4-diones. []

Relevance: The synthesized compounds in this study highlight the use of a succinyl spacer to link two substituted pyrazole rings, a strategy relevant to the design and potential synthesis of dimeric or oligomeric analogues of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide. Exploring such modifications could be relevant for investigating structure-activity relationships and potential applications in medicinal chemistry. []

Pyridine Derivatives with Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl, and Urea Substituents

Compound Description: This study explores the synthesis and anticancer activity of novel pyridine derivatives containing various heterocyclic rings, including imidazolyl, pyrazolyl, oxa/thiadiazolyl, and urea moieties. The research focuses on evaluating the additive effect of these heterocyclic rings on the antitumor activity against liver cancer (HepG2), human colon cancer (HT-29), and human breast adenocarcinoma cell lines (MCF-7). []

Relevance: This study highlights the significance of incorporating diverse heterocyclic rings onto a pyridine scaffold for developing potential anticancer agents. While N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide primarily features a pyrazole and a pyridine ring, this research suggests exploring the introduction of other heterocycles, such as imidazolyl or oxadiazolyl, as potential strategies for modulating its biological activity. []

Properties

CAS Number

955975-39-0

Product Name

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide

IUPAC Name

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-N-methylsulfonylmethanesulfonamide

Molecular Formula

C12H10F6N4O4S2

Molecular Weight

452.35

InChI

InChI=1S/C12H10F6N4O4S2/c1-27(23,24)22(28(2,25)26)7-4-3-5-19-10(7)21-9(12(16,17)18)6-8(20-21)11(13,14)15/h3-6H,1-2H3

InChI Key

FTQVOKAPTLCIEA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(C1=C(N=CC=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)S(=O)(=O)C

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.